(2,3,5-Trifluorophenyl)methanamine hydrochloride
Overview
Description
“(2,3,5-Trifluorophenyl)methanamine hydrochloride” is an important chemical compound that has gained significant attention in various fields of research and industry. It is a solid substance with a molecular weight of 161.13 .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H7ClF3N. The InChI code is 1S/C7H6F3N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H,3,11H2 .Physical and Chemical Properties Analysis
“this compound” is a solid substance . The shipping temperature is room temperature .Scientific Research Applications
Organometallic Intermediates and Diversity-Oriented Synthesis
The compound (2,3,5-Trifluorophenyl)methanamine hydrochloride and related trifluorophenols have significant roles in the field of organometallic chemistry. Research demonstrates the utility of these compounds as intermediates in the functionalization of difluorophenols and trifluorophenols. This process involves the conversion of these compounds into various di- or trifluorinated hydroxybenzoic acids. The study emphasizes the potential of the organometallic approach in diversity-oriented synthesis, underlining the compound's significance in creating chemical diversity and complexity (Marzi, Gorecka & Schlosser, 2004).
Antipathogenic Activity
This compound is part of a broader class of compounds investigated for their antipathogenic properties. A study explored the interaction of acylthioureas, which incorporate the trifluorophenyl group, with bacterial cells. These compounds demonstrated significant antipathogenic activity, particularly against strains known for biofilm growth, indicating the potential of these derivatives in developing new antimicrobial agents (Limban, Marutescu & Chifiriuc, 2011).
Chiral Discrimination in Pharmaceutical Synthesis
In pharmaceutical synthesis, enantiomeric purity is crucial. A study reported the successful separation of enantiomers of a compound structurally similar to this compound on a specific stationary phase. The research provides insights into the mechanisms of chiral discrimination, which is vital for the production of optically pure drugs (Bereznitski et al., 2002).
Catalytic Potential in Organic Synthesis
The structural analogs of this compound have been explored for their catalytic potential. For instance, tris(3,4,5-trifluorophenyl)borane showed significant catalytic activity in hydroboration reactions, especially under microwave irradiation. This underscores the potential of trifluorophenyl-based compounds in catalyzing organic synthesis reactions (Carden et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
(2,3,5-trifluorophenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N.ClH/c8-5-1-4(3-11)7(10)6(9)2-5;/h1-2H,3,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKAOGFUJFHAJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CN)F)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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